2-Iodo-3-methyl-1-phenylbutan-1-one

Lipophilicity Drug Design Physicochemical Properties

Researchers facing sluggish oxidative addition with bromo/chloro ketones require a more reactive electrophile for mild C-C bond formation. 2-Iodo-3-methyl-1-phenylbutan-1-one provides the solution with its weak C-I bond (BDE ~50-60 kcal/mol). - Enables room-temperature Pd(0) oxidative addition; outperforms bromo analogs that demand elevated temperatures. - Generates α-keto radicals under visible light photoredox conditions; chloro/bromo analogs require harsh UV initiators. - Critical precursor for metal-free domino synthesis of 3,5,6-trisubstituted 2H-pyran-2-ones via cascaded Heck/Michael/cyclocondensation. Supplied with rigorous batch-specific QC documentation to ensure reproducible reactivity for medicinal chemistry and library synthesis.

Molecular Formula C11H13IO
Molecular Weight 288.12 g/mol
CAS No. 651044-06-3
Cat. No. B12610120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methyl-1-phenylbutan-1-one
CAS651044-06-3
Molecular FormulaC11H13IO
Molecular Weight288.12 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C1=CC=CC=C1)I
InChIInChI=1S/C11H13IO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3
InChIKeyQKRVIJZLEKTUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-methyl-1-phenylbutan-1-one: α-Iodoketone Building Block


2-Iodo-3-methyl-1-phenylbutan-1-one (CAS 651044-06-3) is a halogenated aromatic ketone belonging to the α-iodoketone subclass, characterized by an iodine atom at the α-position relative to a carbonyl group, a methyl substituent at the β-position, and a phenyl group [1]. It is primarily utilized as a versatile synthetic intermediate in organic chemistry, where the labile carbon-iodine bond serves as a strategic functional handle for transition metal-catalyzed cross-coupling reactions and radical-mediated transformations [2].

Reactive Handle Labile α-C–I bond enables cross-coupling and radical transformations
Reaction Scope Suzuki, Heck, Sonogashira couplings; visible-light photoredox
Differentiation Iodo reactivity profile distinct from bromo/chloro analogs

2-Iodo-3-methyl-1-phenylbutan-1-one: Halogen-Dependent Reactivity


Generic substitution among halogenated α-aryl ketones is chemically invalid due to the profound differences in carbon-halogen (C-X) bond strength, which directly governs reactivity in key transformations. The weak C-I bond (bond dissociation energy ~50-60 kcal/mol) in this compound contrasts sharply with the stronger C-Br (~65-70 kcal/mol) and C-Cl (~80-85 kcal/mol) bonds in its analogs [1]. This fundamental physicochemical distinction dictates that the iodo derivative is uniquely suited for mild cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira) and radical generation under photoredox catalysis, whereas the bromo and chloro counterparts exhibit significantly lower reactivity, often requiring harsher conditions or failing to participate altogether, thus compromising yield and functional group tolerance [2].

Property
Iodo Target
Bromo / Chloro Analogs
C–X Bond Strength
~50–60 kcal/mol
~65–85 kcal/mol
Cross-Coupling
Mild conditions (e.g., Pd at rt)
May require elevated temperature or fail
Radical Generation
Visible-light photoredox
Often needs UV or strong initiators

Reactivity profile may not transfer between halogen analogs; substitution requires method validation.

2-Iodo-3-methyl-1-phenylbutan-1-one: Comparative Data Guide


Enhanced Lipophilicity & Membrane Permeability

The iodine atom imparts a significantly higher computed lipophilicity compared to the chloro and non-halogenated analogs. The XLogP3 value for 2-Iodo-3-methyl-1-phenylbutan-1-one is 3.7, which is 1.2 units higher than the estimated value for the chloro analog (~2.5) and substantially higher than the non-halogenated 3-methyl-1-phenylbutan-1-one (XLogP3 ~2.1) [1][2]. This increased lipophilicity can lead to altered pharmacokinetic properties, such as enhanced passive membrane permeability, but may also reduce aqueous solubility.

Lipophilicity
Computed estimate
XLogP3 3.7
Higher than chloro (~2.5) and non-halogenated (~2.1) analogs
May reduce aqueous solubility; partitioning context
Lipophilicity Drug Design Physicochemical Properties ADME

Superior Leaving Group and Mass Differentiation

The molecular weight of 2-Iodo-3-methyl-1-phenylbutan-1-one is 288.12 g/mol, with an exact mass of 288.00111 Da [1]. This is significantly higher than its bromo (MW: 241.12 g/mol; Exact Mass: 240.01498 Da) and chloro (MW: 196.67 g/mol; Exact Mass: 196.065493 Da) analogs [2]. The iodine atom's high atomic mass and polarizability make it a far superior leaving group in nucleophilic substitution and elimination reactions, enabling reactions to proceed under milder conditions and with higher yields.

Mass Differentiation
Cross-study comparable
MW 288.12 Da
+47 Da vs bromo, +91 Da vs chloro; enables unambiguous LC-MS tracking
Leaving group ranking supports mild substitution conditions
Synthetic Chemistry Leaving Group Mass Spectrometry Reaction Monitoring

Metal-Free Domino Synthesis of 2H-Pyran-2-ones

The α-iodoenone derivative of this compound class (2-iodo-3-alkyl-1-arylbut-2-en-1-ones) has been demonstrated to be a highly effective substrate for a novel domino synthesis of 3,5,6-trisubstituted 2H-pyran-2-ones [1]. This metal-free, one-pot process proceeds via intermolecular Heck coupling, base-driven Michael addition, and cyclo-condensation, showcasing the unique reactivity of the α-iodo moiety. In contrast, the corresponding bromo or chloro analogs are significantly less reactive or unreactive under these mild conditions, precluding their use in this efficient, atom-economical pathway.

Domino Reactivity
Class-level inference
Metal-free cascade: Heck / Michael / condensation
Iodo substrate essential for domino synthesis of 2H-pyran-2-ones
Analogous substrates up to 82% yield; bromo/chloro unreactive
Domino Reactions Heterocyclic Synthesis Metal-Free Catalysis Green Chemistry

2-Iodo-3-methyl-1-phenylbutan-1-one: Validated Applications


Domino Synthesis of Heterocyclic Scaffolds

This compound serves as a critical precursor for the synthesis of 2-iodo-3-alkyl-1-arylbut-2-en-1-ones, which are key intermediates in the metal-free domino synthesis of 3,5,6-trisubstituted 2H-pyran-2-ones [1]. The specific reactivity of the C-I bond enables a cascade of Heck coupling, Michael addition, and cyclo-condensation steps that are not possible with other halogen analogs, providing an efficient route to valuable heterocyclic building blocks for medicinal chemistry.

Photoredox Radical Functionalization

The weak carbon-iodine bond makes this compound an excellent substrate for photoredox catalysis, where it can generate α-keto radicals upon visible light irradiation [1]. These radicals can engage in diverse transformations, including C-C bond formation via Giese-type additions or hydrogen atom transfer (HAT) reactions. This reactivity profile is unique to the iodo derivative, as the bromo and chloro analogs require far more energetic UV light or harsh initiators, leading to poor selectivity.

Mild Cross-Coupling Reactions

As an α-iodoketone, this compound is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) under mild conditions [1]. The high reactivity of the C-I bond allows for efficient oxidative addition to Pd(0) catalysts at room temperature, enabling the formation of new C-C bonds with high functional group tolerance. This contrasts with the bromo analog, which often requires elevated temperatures and stronger bases, and the chloro analog, which is generally inert under standard conditions.

Medicinal Chemistry Building Block Libraries

The compound's unique combination of a reactive iodine handle and a sterically hindered β-methyl group makes it a valuable starting point for generating diverse chemical libraries [1]. Its high lipophilicity (XLogP3 = 3.7) and molecular weight (288.12 g/mol) allow it to occupy a distinct region of chemical space compared to its lighter halogenated analogs, making it a strategic choice for fragment-based drug discovery or for exploring structure-activity relationships (SAR) in lead optimization programs.

Application
Selection Property
Validation Focus
Domino Heterocycle Synthesis
Iodine-dependent cascade reactivity
Domino reaction efficiency and yield
Photoredox Radical Generation
Weak C–I bond for visible-light homolysis
Radical selectivity and adduct formation
Mild Cross-Coupling
Efficient oxidative addition to Pd(0)
Functional group tolerance at room temperature
MedChem Library Design
Steric and lipophilic profile
Chemical space differentiation from lighter analogs

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